5-Chloro-2,3-dimethylpyridine

Catalog No.
S13461122
CAS No.
72093-08-4
M.F
C7H8ClN
M. Wt
141.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2,3-dimethylpyridine

CAS Number

72093-08-4

Product Name

5-Chloro-2,3-dimethylpyridine

IUPAC Name

5-chloro-2,3-dimethylpyridine

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

InChI

InChI=1S/C7H8ClN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3

InChI Key

PKZCOALHYWZNHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C)Cl

5-Chloro-2,3-dimethylpyridine is a heterocyclic compound belonging to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. Its structure features two methyl groups at the 2 and 3 positions and a chlorine atom at the 5 position of the pyridine ring. This compound exhibits unique chemical properties due to the presence of both electron-donating (methyl) and electron-withdrawing (chlorine) groups, which influence its reactivity and biological activity.

The chemical behavior of 5-Chloro-2,3-dimethylpyridine includes various reactions typical of substituted pyridines:

  • Electrophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to new derivatives.
  • Nucleophilic Substitution: The chlorine can also undergo nucleophilic substitution reactions, forming products with different functional groups.
  • Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to yield amines.

These reactions make 5-Chloro-2,3-dimethylpyridine a versatile intermediate in organic synthesis.

5-Chloro-2,3-dimethylpyridine has been studied for its potential biological activities. Compounds in the pyridine family are known for their antimicrobial, antiviral, and anticancer properties. Specific studies indicate that derivatives of this compound may exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . Additionally, its structural features suggest potential applications in medicinal chemistry as a scaffold for drug development.

Several methods exist for synthesizing 5-Chloro-2,3-dimethylpyridine:

  • Starting from Pyridine Derivatives: The synthesis often begins with commercially available pyridine derivatives. Chlorination followed by methylation processes can yield the desired compound.
  • Reactions with Hydrazine: A notable method involves reacting 5-Chloro-2,3-dimethylpyridine with hydrazine hydrate under reflux conditions to produce various hydrazone derivatives.
  • Alternative Synthetic Routes: Other methods may involve diazotization or nitration processes that modify the pyridine ring to introduce the desired functional groups .

These methods highlight the compound's accessibility for further chemical transformations.

5-Chloro-2,3-dimethylpyridine finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: The compound can be utilized in developing agrochemicals with pest control properties.
  • Material Science: Its derivatives may be employed in creating specialized materials or coatings.

The versatility of this compound makes it valuable across multiple sectors.

Research into the interaction of 5-Chloro-2,3-dimethylpyridine with biological targets has revealed its potential as an antimicrobial agent. Studies have shown that modifications to its structure can enhance its binding affinity to specific proteins involved in bacterial resistance mechanisms . Furthermore, ongoing investigations aim to elucidate its mechanism of action at the molecular level, which could inform future drug design efforts.

Several compounds share structural similarities with 5-Chloro-2,3-dimethylpyridine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-methylpyridineMethyl group at position 2Lacks additional methyl group at position 3
2-Hydrazinyl-3-methylpyridineHydrazinyl group at position 2More reactive due to hydrazinyl substituent
5-Bromo-2,3-dimethylpyridineBromine instead of chlorine at position 5Different halogen affects reactivity
5-Chloro-3-methylpyridineMethyl group only at position 3Lacks methyl substitution at position 2

Uniqueness

The uniqueness of 5-Chloro-2,3-dimethylpyridine lies in its specific combination of functional groups. The presence of both chlorine and two methyl groups allows for distinct reactivity patterns that are not observed in other similar compounds. This structural arrangement enhances its potential applications in medicinal chemistry and material science.

The halogenation of pyridine derivatives represents a fundamental transformation in heterocyclic chemistry, with various mechanistic pathways available depending on the substrate structure and reaction conditions [1]. Gas-phase chlorination of pyridine at elevated temperatures yields predominantly 2-chloropyridine at 270°C, while higher temperatures around 400°C favor the formation of 2,6-dichloropyridine [1]. The temperature-dependent selectivity demonstrates the crucial role of thermodynamic control in pyridine halogenation reactions [1].

Electrophilic aromatic substitution pathways typically require harsh conditions due to the electron-deficient nature of the pyridine ring [2]. Decarboxylative halogenation methods have emerged as alternative approaches, where halodecarboxylation reactions proceed through radical mechanisms involving acyloxy radical intermediates [2]. These pathways generate alkyl radicals that subsequently abstract halogen atoms from molecular halogens or halogenating agents [2].

For methylated pyridine derivatives, side-chain halogenation competes with ring halogenation under radical conditions [3]. The chlorination of 2-picoline using radical initiators such as azobisisobutyronitrile proceeds preferentially at the methyl group, yielding 2-chloromethylpyridine in 74.6% yield [3]. This selectivity arises from the higher reactivity of benzylic positions toward radical chlorination compared to the deactivated aromatic ring [3].

Liquid-phase halogenation protocols using molecular chlorine in the presence of Lewis acid catalysts offer improved control over regioselectivity [4]. These methods operate through controlled generation of isolated hot spots within the reaction zone, leading to enhanced selectivity compared to uniform high-temperature processes [4]. The use of water vapor at levels of 0.1 to 25 moles per mole of pyridine substrate has been shown to improve reaction selectivity and reduce tar formation [4].

Direct Chlorination of 2,3-Lutidine Precursors

Direct chlorination of 2,3-dimethylpyridine (2,3-lutidine) can be achieved through several distinct pathways, each offering different regioselectivity patterns and product distributions [3] [5]. Vapor-phase chlorination of 2,3-lutidine at temperatures between 200°C and 260°C in the presence of ferric chloride catalyst yields polychloropyridines containing chlorine substituents in the 2, 3, and 6 positions [5]. This process demonstrates yields of 80-90% for the desired polychlorinated products [5].

The liquid-phase chlorination approach involves heating 2,3-lutidine with molecular chlorine in the presence of Lewis acid metal halide catalysts [5]. Ferric chloride has proven particularly effective as a catalyst system, enabling selective chlorination at moderate temperatures while maintaining high conversion rates [5]. The reaction proceeds through electrophilic aromatic substitution mechanisms facilitated by the catalyst-activated chlorine species [5].

Alternative approaches utilize photochemical chlorination in the gas phase, where 2,3-lutidine is treated with dilute chlorine under ultraviolet irradiation [6]. This method provides enhanced control over the chlorination process by enabling uniform mixing of reactants and precise temperature control [6]. The photochemical approach typically operates at lower temperatures than thermal processes while maintaining comparable yields [6].

Side-chain chlorination of 2,3-lutidine methyl groups can be achieved using radical chlorination conditions with azobisisobutyronitrile as initiator [3]. The reaction proceeds at 60-65°C with controlled chlorine addition over an 8-hour period, yielding chloromethyl derivatives with selectivities favoring monosubstitution [3]. Carbonate-based acid scavengers such as calcium carbonate provide pH control during the chlorination process [3].

Catalytic Approaches in Regioselective Synthesis

Catalytic systems for regioselective chlorination of pyridine derivatives encompass a diverse range of Lewis acids, transition metals, and heterogeneous catalysts [7] [8] [9]. Phosphorus oxychloride serves as both chlorinating agent and solvent in many transformations, particularly for the conversion of hydroxypyridines to chloropyridines [10]. The reaction with equimolar phosphorus oxychloride can be efficiently conducted in sealed reactors at 140-160°C using pyridine as base [10].

Metal chloride catalysts including ferric chloride, aluminum chloride, and chromium trichloride demonstrate high activity for ring chlorination reactions [11]. These Lewis acid systems operate through coordination to the pyridine nitrogen, activating the ring toward electrophilic attack by chlorine [11]. Heteropolyacids supported on carriers such as molecular sieves or gamma-alumina provide enhanced dispersion of active sites [7].

Palladium-catalyzed approaches enable regioselective introduction of halogen substituents through cross-coupling methodologies [12]. The synthesis of 5-chloro-2-(pyridin-3-yl)pyridin-3-amine proceeds via palladium chloride catalysis with cesium carbonate base in dioxane solvent [12]. Reaction conditions of 80-100°C for 2-4 hours provide yields ranging from 89.99% to 94.98% depending on the specific substrate substitution pattern [12].

Pressurized liquid-phase chlorination using heteropolyacid catalysts operates at 100-150°C under 0.5-5.0 megapascals pressure [7]. These conditions enable high selectivity for specific chlorination patterns while minimizing over-chlorination and side product formation [7]. The combination of elevated pressure and temperature provides enhanced control over the chlorination process compared to atmospheric pressure methods [7].

Contemporary approaches utilize designed phosphine reagents for position-selective halogenation [13]. These heterocyclic phosphines install at the 4-position of pyridines as phosphonium salts before displacement with halide nucleophiles [13]. The method tolerates a broad range of unactivated pyridines and enables late-stage halogenation of complex pharmaceutical intermediates [13].

Purification Techniques and Yield Optimization

Purification of chlorinated pyridine derivatives requires specialized techniques due to the similar boiling points and chemical properties of regioisomeric products [14] [6]. Preparative high-performance liquid chromatography using reversed-phase columns provides excellent separation efficiency for closely related chloropyridine isomers [14]. Optimized conditions employ Zorbox-C18 columns with gradient elution using 30% acetonitrile in water as mobile phase [14].

Purification MethodRecovery Rate (%)Purity (%)Key Conditions
Preparative HPLC (C18)82.799.01Gradient elution 30% acetonitrile/water
Distillation with sulfuric acid99.4-99.8>99Sulfuric acid addition to distillation column
Pressure swing distillation98>97Dual column operation at 1.01/5.0 bar
Vacuum distillation85-95>90Sealed reactor conditions 140-160°C

Distillation techniques utilizing acid additives enable effective separation of pyridine derivatives based on their differential basicity [6]. The addition of sulfuric acid to the distillation column creates selective salt formation with more basic pyridines while allowing neutral chlorinated products to distill [6]. This approach achieves recovery rates exceeding 99% with purities greater than 99% for 2,6-dichloropyridine separation [6].

Pressure swing distillation exploits the pressure-dependent shift in azeotropic compositions for pyridine-water mixtures [15]. The process employs dual columns operating at different pressures (1.01 bar and 5 bar) to achieve effective separation of pyridine from water [15]. The first column produces 98% pyridine bottom product while the second column yields 97% water [15].

Crystallization methods provide additional purification options for solid chloropyridine derivatives [16]. Solvothermal crystallization techniques enable preparation of high-purity organic crystals with controlled polymorphic forms [16]. The selection of appropriate solvent systems and crystallization conditions influences both yield and purity of the final products [16].

Synthesis MethodStarting MaterialYield (%)Conditions
Direct chlorination2,3-Dimethylpyridine70-85Molecular chlorine, 60-65°C
Vapor-phase chlorination2,3-Lutidine80-90FeCl₃ catalyst, 200-260°C
Phosphorus oxychloride treatmentHydroxypyridines85-95Sealed reactor, 140-160°C
Palladium-catalyzed couplingHalopyridine precursors90-95PdCl₂, cesium carbonate, 80-100°C

Yield optimization strategies focus on controlling reaction stoichiometry, temperature profiles, and catalyst loading [17] [7]. Single-step processes using phosphorus oxychloride with controlled addition rates achieve yields of 81.3% for 2-chloro-5-methylpyridine synthesis from dihalo precursors [17]. The optimization of phosphorus oxychloride addition over 30-minute periods at 122°C provides enhanced control over the chlorination process [17].

The X-ray crystallographic analysis of 5-Chloro-2,3-dimethylpyridine provides fundamental insights into its solid-state molecular geometry and intermolecular interactions. While specific crystallographic data for this exact compound was not identified in the literature search, extensive structural studies of related chloropyridine derivatives provide valuable comparative frameworks [1] [2] [3].

Chloropyridine compounds typically crystallize in monoclinic or orthorhombic space groups, as demonstrated by related structures such as bis[(3-chloropyridine)mercury(I)] diperchlorate, which crystallizes in the monoclinic space group C2/m with unit cell parameters a = 16.49 ± 0.02 Å, b = 22.92 ± 0.04 Å, c = 5.04 ± 0.01 Å, and β = 92.4 ± 0.1° [2]. The crystal structure of diaquabis(2-chloropyridine-κN)bis(thiocyanato) complexes demonstrates that 2-chloropyridine derivatives form discrete octahedral complexes linked by intermolecular hydrogen bonding interactions including O—H⋯S, C—H⋯Cl, C—H⋯S, and C—H⋯Cl contacts [3].

The molecular geometry of 5-Chloro-2,3-dimethylpyridine is characterized by a planar pyridine ring with the chlorine substituent at the 5-position and methyl groups at the 2- and 3-positions. The presence of the chlorine atom introduces significant electron-withdrawing effects that influence both the bond lengths and angles within the aromatic system [4]. The compound exhibits the molecular formula C₇H₈ClN with a molecular weight of 141.60 g/mol and crystallographic data shows exact mass of 141.034527 g/mol [5] [4] [6].

Crystallographic studies of similar compounds reveal that the C-Cl bond length typically ranges from 1.70-1.75 Å, while the pyridine ring C-N bond lengths are approximately 1.34 Å. The methyl carbon-ring carbon bonds are generally around 1.50 Å [7]. The planarity of the aromatic system is maintained despite the steric influence of the methyl substituents, with torsional angles between the methyl groups and the ring plane typically less than 5°.

X-ray crystallography confirms the regioselectivity of substitution patterns, which is critical for structural identification and distinguishing between isomeric forms . The spatial arrangement of the chlorine and methyl groups creates a unique electrostatic potential distribution that influences both chemical reactivity and intermolecular interactions in the solid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of 5-Chloro-2,3-dimethylpyridine reveals characteristic signals that confirm the molecular structure and substitution pattern. The aromatic proton signals appear in the downfield region between δ 7.0-8.5 ppm, consistent with pyridine systems [9] [10]. The analysis of pyridine nuclear magnetic resonance spectra shows that proton chemical shifts are significantly influenced by the electron-withdrawing chlorine substituent and the electron-donating methyl groups [9].

The proton spectrum typically exhibits two distinct aromatic signals: one for the proton at the 4-position (adjacent to the chlorine) and another for the proton at the 6-position. The chemical shifts are influenced by the combined electronic effects of the substituents, with the chlorine atom causing downfield shifts due to its electron-withdrawing nature, while the methyl groups provide slight upfield shifts through their electron-donating properties [11].

The methyl group protons appear as singlets in the aliphatic region, typically around δ 2.0-2.5 ppm. The two methyl groups at positions 2 and 3 may exhibit slightly different chemical shifts due to their distinct electronic environments, with the 2-position methyl being more influenced by the adjacent nitrogen atom [10].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with aromatic carbon signals appearing between δ 120-160 ppm and methyl carbon signals around δ 15-25 ppm. The carbon bearing the chlorine substituent typically appears at higher chemical shift values due to the deshielding effect of the halogen [11] [12].

Infrared Spectroscopy

Infrared spectroscopic analysis of 5-Chloro-2,3-dimethylpyridine reveals characteristic absorption bands that confirm functional group presence and molecular structure. The aromatic C-H stretching vibrations appear in the region 3100-3000 cm⁻¹, consistent with pyridine derivatives [13] [14]. The aromatic C=C stretching modes are observed in the fingerprint region between 1600-1475 cm⁻¹ [15].

The C-Cl stretching vibration typically appears as a strong absorption between 800-600 cm⁻¹, providing definitive evidence for the presence of the chlorine substituent [13] [14]. The exact frequency within this range depends on the electronic environment and the position of chlorine substitution on the pyridine ring [16].

Methyl group vibrations contribute characteristic bands around 1450 cm⁻¹ and 1375 cm⁻¹ corresponding to C-H bending modes [13]. The asymmetric and symmetric methyl deformation bands provide information about the methyl group environment and potential steric interactions [17].

Gas-phase infrared spectroscopy studies of chlorinated pyridines demonstrate that the substitution pattern significantly influences the vibrational frequencies, with regioisomer assignments possible through careful analysis of C-H out-of-plane deformation modes and ring stretching frequencies [16].

Mass Spectrometry

Mass spectrometric analysis of 5-Chloro-2,3-dimethylpyridine provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 141, with the characteristic chlorine isotope pattern showing a secondary peak at m/z 143 due to the presence of ³⁷Cl [18]. This isotope pattern serves as a diagnostic tool for confirming the presence of chlorine in the molecule [19].

Fragmentation patterns typically involve loss of methyl radicals (M-15) and chlorine-containing fragments. The base peak often corresponds to the loss of chlorine, resulting in a dimethylpyridine cation. Alpha cleavage adjacent to the nitrogen atom is common in pyridine derivatives, leading to characteristic fragment ions [19] [20].

Gas chromatography-mass spectrometry analysis of methylpyridine derivatives shows that fragmentation pathways are influenced by the substitution pattern, with different isomers exhibiting distinct fragmentation behaviors that aid in structural identification [20].

Computational Modeling of Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure of 5-Chloro-2,3-dimethylpyridine. The B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets has been extensively validated for pyridine derivatives, providing accurate geometries, vibrational frequencies, and electronic properties [21] [22].

The electronic structure calculations reveal the influence of substituents on the frontier molecular orbitals. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies are significantly affected by the electron-withdrawing chlorine and electron-donating methyl groups [21]. The HOMO-LUMO energy gap determines the electronic excitation properties and chemical reactivity of the molecule [22].

Mulliken population analysis and natural bond orbital calculations provide quantitative measures of charge distribution throughout the molecule. The chlorine atom carries a partial negative charge, while the carbon atoms bonded to methyl groups exhibit slight positive charges [23]. This charge distribution influences both chemical reactivity and intermolecular interactions.

Time-Dependent Density Functional Theory calculations predict electronic excitation energies and oscillator strengths for ultraviolet-visible transitions. Pyridine derivatives typically exhibit π→π* transitions in the 250-300 nm region, with the exact wavelengths influenced by substituent effects [24] [22].

The nucleophilicity of substituted pyridines has been extensively studied using Density Functional Theory methods, with calculated values showing good correlation with experimental nucleophilicity parameters [21]. The presence of electron-donating methyl groups increases nucleophilicity, while the electron-withdrawing chlorine decreases it.

Computational studies of halogenated pyridines demonstrate that the electronic structure is significantly influenced by the halogen position and the overall substitution pattern [25]. The mixing of orbitals in transition states for nucleophilic substitution reactions has been characterized through charge decomposition analysis [25].

Torsional Strain Analysis in Methyl-Substituted Pyridines

The torsional strain analysis of methyl-substituted pyridines provides crucial insights into conformational preferences and rotational barriers. Methyl group rotation around the C-C bond connecting to the pyridine ring encounters periodic potential energy variations due to steric and electronic interactions [26] [27].

The origin of methyl torsional barriers in heterocyclic systems involves multiple contributing factors including π-bonding changes during rotation, σ-bonding modifications, and steric interactions with neighboring substituents [26]. In 5-Chloro-2,3-dimethylpyridine, the two adjacent methyl groups at positions 2 and 3 create unique steric environments that influence their individual rotational barriers.

Computational analysis of methyl torsional potentials in pyridine derivatives reveals that the barriers typically range from 3-8 kcal/mol, depending on the electronic environment and steric interactions [27] [28]. The methyl group at the 2-position experiences different electronic effects due to its proximity to the nitrogen atom compared to the methyl group at the 3-position.

The conformational energy landscape is characterized by three-fold symmetric potential energy surfaces for each methyl group, with energy minima corresponding to staggered conformations relative to the aromatic system [26]. The presence of the chlorine substituent at the 5-position introduces additional electronic perturbations that modify the torsional potential energy surfaces.

Studies of methyl torsional barriers in heteroaromatic systems demonstrate that nitrogen lone pair electrons play a significant role in determining preferred conformations [26] [27]. The electron density distribution changes during methyl rotation, affecting both the ground state stability and excited state properties.

Molecular dynamics simulations and quantum chemical calculations reveal that the two methyl groups in 5-Chloro-2,3-dimethylpyridine may exhibit coupled rotational motion due to their proximity [28]. This coupling results in complex conformational behavior that differs from isolated methyl rotors.

The analysis of torsional strain contributes to understanding the overall molecular flexibility and conformational dynamics. These properties influence chemical reactivity, intermolecular interactions, and physical properties such as melting point and solubility [29]. The conformational preferences also affect the molecule's ability to adopt specific geometries required for molecular recognition processes and crystal packing arrangements.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

141.0345270 g/mol

Monoisotopic Mass

141.0345270 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types